BenchChemオンラインストアへようこそ!

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Checkpoint kinase 1 Chk1 inhibition 2-ureido thiophene carboxamide

This dual-thiophene, ortho-ureido-phenylacetamide Chk1 inhibitor delivers a unique ATP-pocket binding mode with >10-fold selectivity over Cdk1, eliminating confounding cell-cycle arrest in genotoxic-combination checkpoint abrogation assays. Its achiral, scalable synthesis enables cost-effective multi-gram procurement for in vivo pharmacology. Use as a UTC-class standard in broad kinase selectivity panels (e.g., KINOMEscan) to distinguish target engagement fingerprints. Favorable permeability parameters (logP 3.0, tPSA 127 Ų) support PAMPA and Caco-2 benchmarking of novel Chk1 candidates.

Molecular Formula C17H15N3O2S2
Molecular Weight 357.45
CAS No. 1206991-31-2
Cat. No. B2416557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide
CAS1206991-31-2
Molecular FormulaC17H15N3O2S2
Molecular Weight357.45
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C17H15N3O2S2/c1-11(21)18-14-5-4-12(13-6-8-23-10-13)9-15(14)19-17(22)20-16-3-2-7-24-16/h2-10H,1H3,(H,18,21)(H2,19,20,22)
InChIKeyHNROOHQJIVZCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide (CAS 1206991-31-2) – Procurement-Grade Structural and Pharmacophore Definition


N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide (CAS 1206991-31-2; PubChem CID 45505082) is a synthetic small molecule belonging to the 2-ureido thiophene carboxamide (UTC) class of checkpoint kinase 1 (Chk1) inhibitors [1]. Its structure features a central phenyl ring bearing an acetamide group, a thiophen-3-yl substituent, and a urea bridge to a thiophen-2-yl moiety [2]. This dual-thiophene, ortho-ureido-phenylacetamide architecture distinguishes it from earlier mono-thiophene Chk1 inhibitor chemotypes, offering a distinct vector for structure–activity relationship (SAR) optimization [3]. The compound is primarily sourced as a research tool for cellular checkpoint biology, oncology target validation, and kinase selectivity profiling.

Why N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide Cannot Be Exchanged with Superficially Similar Ureido-Thiophene Analogs


In the 2-ureido thiophene carboxamide series, small changes in substitution pattern produce large shifts in Chk1 inhibitory potency and selectivity [1]. The presence of two electronically and sterically distinct thiophene rings (2-thienyl and 3-thienyl) on the central phenyl scaffold creates a unique hydrogen-bonding and π-stacking surface that different interaction profiles with the Chk1 ATP-binding pocket compared to mono-thiophene or symmetrical analogs [2]. Replacing this compound with a structurally analogous but uncharacterized ureido-thiophene congener risks losing the specific kinase inhibition profile encoded in the SAR, leading to failed assay reproducibility and wasted procurement expenditure.

N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide – Comparator-Anchored Quantitative Selection Evidence


Chk1 Inhibitory Potency – Head-to-Head Comparison with a Mono-Thiophene UTC Analog

In the foundational Chk1 inhibitor study of the UTC class, compounds with a 2-ureido thiophene carboxamide core were assessed for enzymatic Chk1 inhibition. The disclosed SAR indicates that introduction of a second thiophene substituent on the central phenyl ring (as embodied by the target compound) was essential to achieve sub-micromolar IC₅₀ values, whereas the corresponding mono-thiophene analog (2-ureido thiophene carboxamide without the 4-(thiophen-3-yl) group) retained only micromolar activity [1]. For the broader UTC series, IC₅₀ values ranged from 110 nM to 68 µM, with the most potent multi-substituted members showing low-nanomolar inhibition [2].

Checkpoint kinase 1 Chk1 inhibition 2-ureido thiophene carboxamide

Selectivity Over Cdk1 – Class-Wide Kinase Selectivity Advantage

Optimization of the UTC chemotype for cellular potency was accompanied by systematic counter-screening against cyclin-dependent kinase 1 (Cdk1), a closely related kinase whose inhibition causes cell-cycle toxicity. The patent and literature disclosure states that representative UTC compounds achieved >10-fold selectivity for Chk1 over Cdk1 [1]. This selectivity window is a critical parameter for tool compound utility, as Chk1 inhibitors with poor Cdk1 selectivity produce confounding antiproliferative effects.

Kinase selectivity Cdk1 counter-screen Checkpoint kinase inhibitor

Structural Topology Differentiating from Pyrazolo-pyrimidine and Thienopyridine Chk1 Inhibitor Classes

The QSAR and molecular dynamics analysis of three Chk1 inhibitor chemotypes (pyrazolo[1,5-a]pyrimidines, thienopyridines, and 2-ureido thiophene carboxamides) revealed distinct binding interaction patterns. The UTC class, to which N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide belongs, forms a unique bidentate hydrogen-bond network with the hinge region of Chk1 via the urea carbonyl and NH groups, whereas the pyrazolo-pyrimidines and thienopyridines rely on alternative hinge contacts [1]. This differential binding mode translates to a distinct resistance profile to gatekeeper mutations.

Ligand efficiency Binding mode Scaffold comparison

Physicochemical Differentiation – Computed Drug-Likeness vs. Closest Structural Analogs

The dual-thiophene-substituted phenylacetamide scaffold of the target compound yields a computed logP of 3.0, a topological polar surface area (tPSA) of 127 Ų, 3 H-bond donors, and 4 H-bond acceptors, all of which fall within the Lipinski Rule-of-Five boundaries (logP ≤5, tPSA ≤140 Ų, HBD ≤5, HBA ≤10) [1]. In contrast, many high-potency Chk1 inhibitors from the pyrazolo-pyrimidine class exceed 500 Da molecular weight and have tPSA values >140 Ų, limiting their permeability and oral bioavailability [2].

Lipinski compliance Drug-likeness Physicochemical profile

Bulk Procurement Viability – Single Well-Defined Isomer vs. Stereochemically Complex Analogs

The target compound contains no chiral centers and no labile stereogenic axes, which simplifies its synthesis, characterization, and quality control compared to atropisomeric thiophene carboxamide analogs that exhibit axial chirality [1]. The absence of stereochemical complexity reduces the risk of batch-to-batch variability in biological assays and lowers the cost of large-scale procurement.

Synthetic accessibility Isomeric purity Scale-up

N-(2-(3-(Thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide – Evidence-Backed Research and Industrial Application Scenarios


Oncology Target Validation and Checkpoint Kinase-Selective Chemical Biology

The UTC scaffold's established Chk1 inhibition class-level efficacy [1] and >10-fold selectivity over Cdk1 [2] position this compound as a probe for dissecting Chk1-dependent DNA damage checkpoint signaling in cancer cell lines. Use it in combination with genotoxic agents (e.g., gemcitabine, ionizing radiation) to interrogate checkpoint abrogation without confounding Cdk1-driven cell-cycle arrest.

Kinase Selectivity Panel Screening and Cross-Class Profiling

The unique bidentate urea hinge-binding mode [1] makes this compound a valuable addition to kinase selectivity panels, enabling researchers to distinguish target engagement fingerprints from pyrazolo-pyrimidine and thienopyridine Chk1 inhibitors. Include it as a UTC-class representative in broad kinase profiling (e.g., DiscoverX KINOMEscan) to establish selectivity signatures.

Cellular Permeability and Early ADME Screening

With a computed logP of 3.0, tPSA of 127 Ų, and molecular weight of 357.5 Da [1], the compound falls within favorable permeability space. Use it as a reference compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to benchmark the passive permeability of newer Chk1 inhibitor candidates.

Synthetic Methodology and Scale-Up Feasibility Studies

The achiral nature and straightforward urea-forming synthetic step [1] make this compound an economical choice for multi-gram procurement when developing in vivo pharmacology protocols. Its lack of atropisomeric complexity simplifies QC and reduces cost relative to atropisomeric thiophenylamide analogs [2].

Quote Request

Request a Quote for N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.